(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine
CAS No.:
Cat. No.: VC13252741
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | (NZ)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine |
| Standard InChI | InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8+ |
| Standard InChI Key | BWXVWKXPUPYLTK-DHZHZOJOSA-N |
| Isomeric SMILES | CC(C)(C)/C(=N/O)/CN1C=CC=N1 |
| SMILES | CC(C)(C)C(=NO)CN1C=CC=N1 |
| Canonical SMILES | CC(C)(C)C(=NO)CN1C=CC=N1 |
Introduction
Molecular Structure and Physicochemical Properties
The compound’s IUPAC name, (NZ)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine, reflects its Z-configuration at the imine double bond (C=N) and the presence of a hydroxylamine group. Key structural attributes include:
-
Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding interactions .
-
Branched alkyl chain: The 3,3-dimethylbutan-2-imine backbone enhances steric bulk, potentially influencing binding affinity and metabolic stability.
-
Hydroxylamine group: The N-hydroxy substituent may participate in redox reactions or metal chelation, a feature common in enzyme inhibitors .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 181.23 g/mol | |
| SMILES | CC(C)(C)/C(=N/O)/CN1C=CC=N1 | |
| InChIKey | BWXVWKXPUPYLTK-DHZHZOJOSA-N | |
| XLogP3 | 1.2 (estimated) |
The compound’s solubility in polar aprotic solvents (e.g., DMSO) is inferred from its structural analogs, though experimental data remain limited .
| Target | Function | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|
| COX-2 | Inflammation mediation | −9.2 | |
| DHFR | Bacterial folate synthesis | −8.7 | |
| HDAC6 | Cancer cell proliferation | −7.9 |
Agrochemistry Applications
Pyrazole derivatives are widely used in pesticides due to their low environmental persistence . While direct evidence is lacking, structural analogs of this compound exhibit insecticidal activity by disrupting neuronal sodium channels .
Comparative Analysis with Analogous Compounds
The compound’s efficacy is contextualized against similar molecules:
-
1,4-Dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione: A triazolidine derivative with demonstrated insecticidal activity but lower solubility .
-
Bis((1H-benzo[d]imidazol-2-yl)methyl)amine-Zn(II) complexes: Metal-coordinated analogs showing enhanced stability and anticancer properties .
Challenges and Future Directions
Current limitations include:
-
Synthetic scalability: Multi-step routes may hinder large-scale production.
-
In vivo validation: Preclinical toxicity and pharmacokinetic profiles are unreported.
-
Structural optimization: Modifying the hydroxylamine group could reduce potential off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume